sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is a synthetic compound with the molecular formula and a molecular weight of 335.21 g/mol. It is categorized as an ester and contains a piperazine moiety, which is significant in medicinal chemistry due to its biological activity. This compound is identified by the CAS Number 1219147-69-9 and is utilized in various scientific research applications, particularly in organic synthesis and drug development.
The synthesis of sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate typically involves a multi-step process:
The molecular structure of sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate features several key components:
The structural representation can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | sec-butyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate |
InChI Key | JYSBBRBUETVZBC-UHFFFAOYSA-N |
SMILES | C(C)CC(=O)OC(=O)C1CN(CC1)C(=O)CCBr |
sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications in research and industry.
The mechanism of action for sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate primarily involves its interaction with biological targets:
The specificity of these interactions can be influenced by the structure of the piperazine ring and other substituents on the molecule.
sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Hazard Classification | Irritant |
sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate has various applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4